N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea
Description
N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a thiourea derivative featuring a pyrazolo[3,4-b]pyridine scaffold substituted with three methyl groups at positions 1, 4, and 4. The thiourea moiety (-N-C(=S)-N-) is linked to the pyrazolo[3,4-b]pyridine core via the N-methyl group and the 3-position nitrogen. This compound is structurally distinct due to its substitution pattern, which likely influences its physicochemical properties (e.g., solubility, stability) and biological activity.
Properties
IUPAC Name |
1-methyl-3-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-6-5-7(2)13-10-8(6)9(15-16(10)4)14-11(17)12-3/h5H,1-4H3,(H2,12,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLZWBWOLBTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=S)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: The core structure can be synthesized through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid.
Introduction of Methyl Groups: The methyl groups at positions 1, 4, and 6 can be introduced through alkylation reactions using appropriate alkylating agents.
Thiourea Formation: The final step involves the reaction of the pyrazolo[3,4-b]pyridine derivative with methyl isothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The thiourea group undergoes alkylation or acylation at the sulfur or nitrogen atoms. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) yields S-alkyl or N-alkyl derivatives.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms thioester or acylated urea derivatives .
Table 1: Alkylation/Acylation Conditions and Products
| Reaction Type | Reagent/Conditions | Major Product(s) |
|---|---|---|
| S-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | S-Methyl thiourea derivative |
| N-Acylation | AcCl, pyridine, RT, 2h | N-Acetylated pyrazolopyridine thiourea |
Cyclization Reactions
The thiourea group participates in cyclization to form heterocyclic systems:
-
Intramolecular cyclization with adjacent electrophilic sites (e.g., carbonyl groups) generates fused pyrazolo[3,4-b]pyridine-thiazine hybrids under acidic or thermal conditions .
-
Intercomponent cyclization with α,β-unsaturated ketones or aldehydes forms six-membered rings via Michael addition followed by dehydration .
Example Pathway :
-
Michael addition of thiourea to α,β-unsaturated ketone.
-
Cyclization and aromatization in ionic liquids (e.g., [bmim]Br) at 90°C .
Hydrolysis
The thiourea moiety is hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Cleaves thiourea to yield urea and H₂S.
-
Basic Hydrolysis (NaOH, H₂O/EtOH): Produces corresponding ureas or pyrazolopyridine amines.
Oxidation
Nucleophilic Substitution
The pyrazolo[3,4-b]pyridine core participates in electrophilic substitution:
-
Halogenation : Chlorination or bromination at C5 or C7 positions using NXS (X = Cl, Br) in acetic acid .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents/Conditions | Position Modified |
|---|---|---|
| Bromination | NBS, AcOH, 50°C, 4h | C5 |
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | C7 |
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for metal ions:
-
Complexation with transition metals (e.g., Cu²⁺, Ni²⁺) forms stable chelates, characterized by shifts in IR (νC=S at ~1250 cm⁻¹) and UV-Vis spectra .
Cross-Coupling Reactions
The methyl groups on the pyrazole ring can be functionalized via:
-
Suzuki–Miyaura Coupling : Requires halogenation at C5/C7 followed by Pd-catalyzed coupling with aryl boronic acids .
Key Mechanistic Insights
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral activities of compounds related to the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives of pyrazole have shown efficacy against various viruses by inhibiting their replication mechanisms. Research indicates that structural modifications can enhance the antiviral potency of these compounds against viruses such as HIV and measles .
Antitumoral Activity
N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea has been investigated for its antitumoral properties. Compounds with similar structures have demonstrated the ability to inhibit tubulin polymerization, a critical process in cancer cell division and growth. This mechanism suggests that such compounds could be developed into effective chemotherapeutic agents .
Neuroprotective Effects
Research into related pyrazolo[3,4-b]pyridines has shown promise in neuroprotection. These compounds may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .
Table 1: Summary of Case Studies on Antiviral and Antitumoral Activities
Therapeutic Potential
The therapeutic applications of this compound extend beyond oncology and virology. Its ability to interact with multiple biological targets positions it as a candidate for further drug development in treating various diseases.
Drug Development
Given its biological activities, this compound could serve as a lead structure for designing new drugs targeting viral infections and cancer. The ongoing research into structure-activity relationships (SAR) will help optimize its efficacy and safety profiles.
Combination Therapies
The integration of this compound into combination therapies may enhance treatment outcomes for patients with complex diseases by targeting multiple pathways simultaneously.
Mechanism of Action
The mechanism of action of N-methyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to effective inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea with two structurally related compounds: Vericiguat (a pyrazolo[3,4-b]pyridine-based drug) and 1-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea (a thiourea derivative).
Table 1: Structural and Functional Comparison
Key Observations:
Substitution Patterns: The target compound’s 1,4,6-trimethyl groups likely increase lipophilicity compared to Vericiguat’s fluorinated/benzylated structure, which prioritizes metabolic stability .
Functional Group Impact :
- Vericiguat ’s fluorine atoms and carbamate linkage are critical for its sGC activation and oral bioavailability, contrasting with the methyl-dominated substitutions in the target compound .
- The target compound lacks fluorine, which may reduce its metabolic stability compared to Vericiguat but improve synthetic accessibility .
Spectroscopic Data: The thiourea NH stretches in 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea appear at 3360–3163 cm⁻¹ (IR), similar to the target compound’s expected profile .
Biological Activity
N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea (commonly referred to as the compound) is a thiourea derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazolo[3,4-b]pyridine core with a thiourea functional group. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms that contribute to its biological activity.
Biological Activity Overview
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including thioureas. The compound has shown effectiveness against various bacterial strains. For instance, it has demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), suggesting its utility in treating infections caused by resistant bacteria .
2. Anti-Cancer Properties
The compound exhibits promising anti-cancer activity. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% for HepG2 and 38.44% for HeLa cells, while showing minimal toxicity to normal fibroblasts . This selective toxicity is crucial for developing therapeutic agents that target cancer cells without harming healthy tissues.
3. Mechanism of Action
The mechanism underlying the compound's biological activities involves multiple pathways:
- Inhibition of Kinases : The compound has been identified as an inhibitor of MK2 kinase, which plays a significant role in inflammatory responses. This inhibition leads to reduced TNF-alpha release in cells stimulated by lipopolysaccharides (LPS) .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways, promoting cell death in malignant tissues while sparing normal cells .
Table 1: Summary of Biological Activities
Recent Research Insights
A review on aminopyrazole-based compounds emphasizes their role as active agents in various therapeutic areas, particularly in anti-infective and anti-cancer applications . The findings indicate that modifications to the pyrazole structure can enhance biological activity while reducing toxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- React 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with methyl isothiocyanate in dry DMF or dichloromethane under inert conditions. Use K₂CO₃ as a base to deprotonate the amine and drive the reaction (similar to thiourea syntheses in ).
- Purify the crude product via recrystallization (e.g., acetonitrile or ethyl acetate) or column chromatography. Monitor reaction progress by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this thiourea derivative?
- Methodological Answer :
- IR Spectroscopy : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).
- NMR : Use ¹H/¹³C NMR to verify methyl group environments (δ 2.3–3.1 ppm for N-methyl and pyridyl methyl groups) and aromatic protons (δ 7.0–8.5 ppm for pyrazolo-pyridine).
- X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for structure refinement. Resolve disorder in methyl groups using restraints and constraints ( ). Crystallize in DMSO or ethyl acetate solvates if needed .
Advanced Research Questions
Q. How can researchers optimize reaction yields when substituents on the pyrazolo-pyridine core lead to contradictory outcomes?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test substituent electronic effects. For example, electron-withdrawing groups (e.g., -F) may reduce nucleophilicity, requiring higher temperatures (80–100°C) or prolonged reaction times.
- Catalysis : Introduce Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for sterically hindered derivatives.
- Contradiction Resolution : Compare kinetic (e.g., in-situ IR) vs. thermodynamic control (reflux in toluene) to isolate stable products. Reference analogous pyrazolo-pyridine syntheses ( ) .
Q. What strategies are effective for identifying and characterizing polymorphs or solvates of this thiourea compound?
- Methodological Answer :
- Screening : Recrystallize from solvents with varying polarity (e.g., DMSO, ethyl acetate, water) to induce solvate formation (e.g., mono-DMSO or sesqui-ethyl acetate solvates, as in ).
- Analytical Techniques :
- PXRD : Differentiate polymorphs via distinct diffraction patterns (e.g., 2θ = 10–30° range).
- DSC/TGA : Identify desolvation events (e.g., weight loss at 100–150°C for DMSO solvates).
- Stability Testing : Store samples under accelerated conditions (40°C/75% RH) to assess hygroscopicity ( ) .
Q. How to design in vitro assays to evaluate soluble guanylate cyclase (sGC) modulation by this compound?
- Methodological Answer :
- Enzyme Activity Assay : Use purified sGC (human recombinant) with GTP substrate. Measure cGMP production via ELISA or fluorescence (e.g., using a cGMP-specific antibody).
- Dose-Response : Test compound concentrations (1 nM–10 µM) ± NO donors (e.g., DEA-NO) to assess NO-independent stimulation (see BAY 41-8543 in ).
- Control Compounds : Include vericiguat ( ) or riociguat as benchmarks. Use HEK293 cells overexpressing sGC for cellular assays .
Q. How should researchers address discrepancies in biological activity data across different batches?
- Methodological Answer :
- Purity Analysis : Quantify impurities via HPLC-MS (e.g., residual solvents or degradation products). Use orthogonal methods (NMR, elemental analysis) for batch-to-batch consistency.
- Bioassay Standardization : Normalize activity to a reference batch. For cell-based assays, control for passage number and serum conditions.
- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to confirm significance of variations .
Data Analysis & Technical Challenges
Q. What are best practices for refining crystal structures of this compound when disorder is present?
- Methodological Answer :
- SHELX Workflow : Use PART instructions to model disordered methyl groups. Apply ISOR/SADI restraints to maintain reasonable geometry.
- Validation : Check R1/wR2 residuals (<5% for high-resolution data). Use PLATON/ADDSYM to detect missed symmetry.
- Deposition : Archive CIF files with the Cambridge Structural Database (CSD), referencing SHELX refinement ( ) .
Q. How to mitigate hygroscopicity or oxidative degradation during storage?
- Methodological Answer :
- Formulation : Prepare stable salts (e.g., hydrochloride) or co-crystals with pharmaceutically acceptable coformers.
- Packaging : Store under nitrogen in amber glass vials with desiccants (e.g., silica gel).
- Lyophilization : For aqueous solutions, lyophilize and reconstitute in anhydrous DMSO before use ( ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
